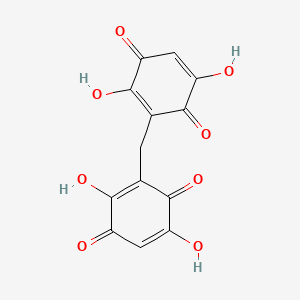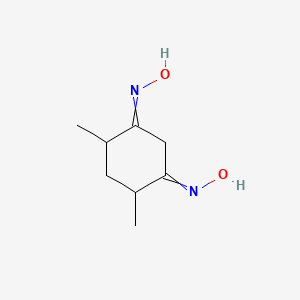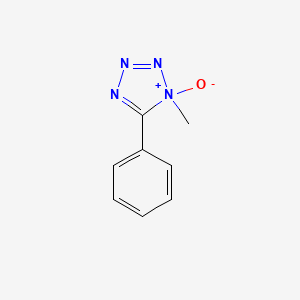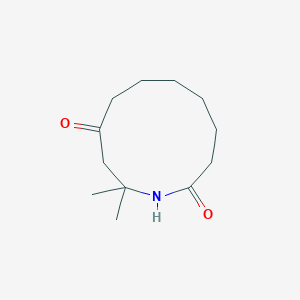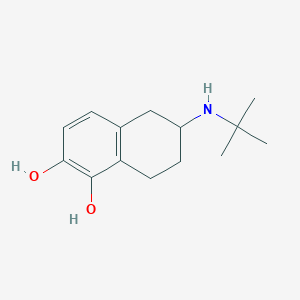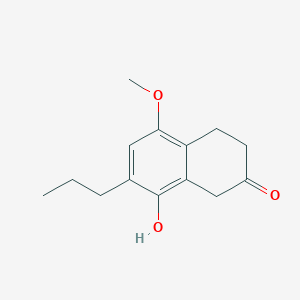
8-Hydroxy-5-methoxy-7-propyl-tetralin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Hydroxy-5-methoxy-7-propyl-tetralin-2-one is an organic compound with the molecular formula C14H18O3 . It belongs to the class of tetralins, which are benzenoid aromatic compounds . This compound is characterized by its unique structure, which includes a hydroxyl group, a methoxy group, and a propyl group attached to a tetralin skeleton.
Preparation Methods
The synthesis of 8-Hydroxy-5-methoxy-7-propyl-tetralin-2-one involves several steps. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable tetralin derivative.
Hydroxylation: Introduction of the hydroxyl group at the 8th position.
Methoxylation: Introduction of the methoxy group at the 5th position.
Propylation: Introduction of the propyl group at the 7th position.
Oxidation: Formation of the ketone group at the 2nd position.
The reaction conditions typically involve the use of specific reagents and catalysts to facilitate each step. For example, hydroxylation may require the use of oxidizing agents, while methoxylation and propylation may involve the use of alkylating agents .
Chemical Reactions Analysis
8-Hydroxy-5-methoxy-7-propyl-tetralin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The hydroxyl and methoxy groups can undergo nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-Hydroxy-5-methoxy-7-propyl-tetralin-2-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating specific biochemical pathways.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 8-Hydroxy-5-methoxy-7-propyl-tetralin-2-one involves its interaction with specific molecular targets. The compound can modulate various biochemical pathways by binding to receptors or enzymes. For example, it may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling and physiological responses .
Comparison with Similar Compounds
8-Hydroxy-5-methoxy-7-propyl-tetralin-2-one can be compared with other tetralin derivatives, such as:
8-Hydroxy-2-(di-n-propylamino)tetralin: Known for its serotoninomimetic activity.
5-Methoxy-1-methyl-2-(propylamino)tetralin: Studied for its potential pharmacological effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
92314-96-0 |
|---|---|
Molecular Formula |
C14H18O3 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
8-hydroxy-5-methoxy-7-propyl-3,4-dihydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C14H18O3/c1-3-4-9-7-13(17-2)11-6-5-10(15)8-12(11)14(9)16/h7,16H,3-6,8H2,1-2H3 |
InChI Key |
SEWLYOOXRZOWAA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=C2CCC(=O)CC2=C1O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


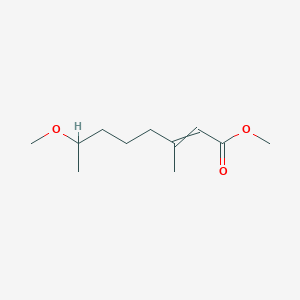
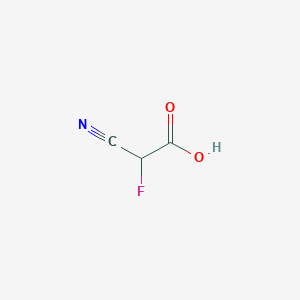
![2-(2-Fluorophenyl)-N-[2-(naphthalen-1-yl)propan-2-yl]acetamide](/img/structure/B14369468.png)
![Dimethyl 1-methylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B14369476.png)
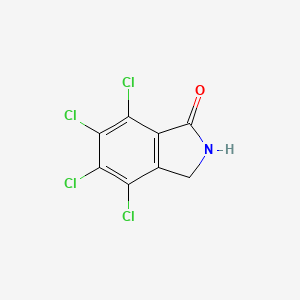
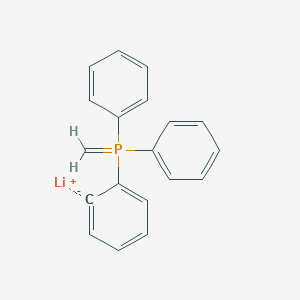
![1-{2-[(2-Aminonaphthalen-1-yl)sulfanyl]-5-nitrophenyl}ethan-1-one](/img/structure/B14369493.png)


